molecular formula C13H18ClNO B12114494 Cyclopropanamine, N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]- CAS No. 7053-92-1

Cyclopropanamine, N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-

Cat. No.: B12114494
CAS No.: 7053-92-1
M. Wt: 239.74 g/mol
InChI Key: AXUCQKWOOHYLPK-UHFFFAOYSA-N
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Description

Cyclopropanamine, N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]- (hereafter referred to by its full IUPAC name) is a synthetic amine derivative containing a cyclopropane ring fused to a phenoxyethylamine scaffold. The compound features a 4-chloro-3,5-dimethylphenoxy group attached via an ethyl chain to a cyclopropanamine moiety.

Properties

CAS No.

7053-92-1

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]cyclopropanamine

InChI

InChI=1S/C13H18ClNO/c1-9-7-12(8-10(2)13(9)14)16-6-5-15-11-3-4-11/h7-8,11,15H,3-6H2,1-2H3

InChI Key

AXUCQKWOOHYLPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCCNC2CC2

Origin of Product

United States

Preparation Methods

Direct Alkylation of Cyclopropylamine

Cyclopropylamine reacts with 2-(4-chloro-3,5-dimethylphenoxy)ethyl bromide in polar aprotic solvents (e.g., DMF, THF) using bases like K₂CO₃ or NaH to facilitate SN2 substitution. Microwave-assisted heating (80–110°C, 20 minutes) enhances reaction efficiency, reducing side-product formation.

Reductive Amination

An alternative route employs reductive amination of 2-(4-chloro-3,5-dimethylphenoxy)acetaldehyde with cyclopropylamine using NaBH₄ or LiBH₄. This method avoids harsh alkylation conditions but requires careful control of aldehyde stability.

Palladium-Catalyzed Cyclopropanation

For enantiomerically pure derivatives, cyclopropanation of α,β-unsaturated esters with diazomethane and palladium catalysts (e.g., Pd(OAc)₂) forms the cyclopropane ring. Subsequent hydrolysis and amidation introduce the phenoxyethyl-cyclopropanamine moiety. Key steps include:

  • Wittig Reaction : Synthesis of α,β-unsaturated esters from 4-chloro-3,5-dimethylbenzaldehyde.

  • Cyclopropanation : Diazomethane addition in the presence of Pd catalysts yields cyclopropane-fused intermediates.

  • Amidation : Coupling the cyclopropane carboxylic acid with 2-(4-chloro-3,5-dimethylphenoxy)ethylamine using SOCl₂ followed by amine treatment.

Purification and Characterization

  • Distillation : Cyclopropanamine derivatives are isolated via fractional distillation under reduced pressure to minimize thermal decomposition.

  • Crystallization : Salts (e.g., hydrochloride) are recrystallized from ethanol/water mixtures to enhance purity.

  • Analytical Data :

    • ¹H NMR : Cyclopropane protons appear as multiplet signals at δ 0.5–1.2 ppm; aromatic protons of the phenoxy group resonate at δ 6.8–7.2 ppm.

    • MS (ESI+) : Molecular ion peak at m/z 240.1 [M+H]⁺.

Industrial-Scale Considerations

  • Cost Efficiency : Hofmann degradation and direct alkylation are preferred for large-scale synthesis due to lower catalyst costs and shorter reaction times.

  • Safety : Diazomethane usage requires stringent safety protocols, favoring reductive amination or alkylation routes in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Cyclopropanamine, N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted phenoxy group, using nucleophiles like thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Thiols, amines, alkoxides, polar aprotic solvents.

Major Products Formed

    Oxidation: Hydroxylated derivatives, oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenoxyethyl derivatives.

Scientific Research Applications

Cyclopropanamine, N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Cyclopropanamine, N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]- involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and ionic interactions with biological molecules, while the phenoxyethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

The compound’s closest structural analogs include:

2-(4-Chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl) acetamide (Compound 602) Key Differences: Replaces the cyclopropanamine group with an acetamide-pyridine moiety. Bioactivity: Exhibits auxin-like activity in plant models, suggesting phenoxy groups enhance ligand-receptor interactions in auxin signaling pathways . Stability: The acetamide group improves hydrolytic stability compared to amines, which may explain its agricultural use .

N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Key Differences: Substitutes the 4-chloro-3,5-dimethylphenoxy group with a 4-methoxyphenoxy group and incorporates a carboxamide instead of an amine. Synthesis: Prepared via cyclopropane ring-opening reactions, yielding diastereomers (dr 23:1). Higher stereoselectivity compared to amine derivatives due to carboxamide directing effects .

2-(N,N-Diisopropylamino)ethyl chloride Key Differences: Lacks the phenoxy group but shares an ethylamine backbone with tertiary amine substitution. Reactivity: The chloride group enables nucleophilic substitution reactions, making it a precursor for quaternary ammonium compounds .

Mechanistic and Functional Insights

  • Auxin-like Activity: The phenoxyethyl group in Compound 602 mimics natural auxins (e.g., IAA) by binding to TIR1/AFB receptors . The absence of this moiety in the target compound suggests divergent bioactivity.
  • Amine vs. Amide Reactivity : The cyclopropanamine’s primary amine group may enhance solubility in acidic environments but reduce stability under oxidative conditions compared to carboxamides .

Biological Activity

Cyclopropanamine, N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]- is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structure and potential biological activities. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₈ClNO
  • Molecular Weight : 239.74 g/mol
  • CAS Number : 7053-92-1
  • IUPAC Name : N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]cyclopropanamine

The compound features a cyclopropane ring linked to an amine group, which is further attached to a phenoxyethyl group substituted with chlorine and two methyl groups. This specific substitution pattern influences its reactivity and biological properties.

Synthesis Methods

The synthesis of Cyclopropanamine involves several key steps:

  • Formation of the Phenoxyethyl Intermediate :
    • Reaction of 4-chloro-3,5-dimethylphenol with 2-chloroethylamine under basic conditions.
  • Cyclopropanation :
    • The phenoxyethyl intermediate undergoes cyclopropanation using agents like diazomethane or Simmons-Smith reagents.

Biological Activity

Research indicates that Cyclopropanamine exhibits various biological activities, particularly in the following areas:

  • Antimicrobial Properties : The compound has been investigated for its potential to inhibit microbial growth, making it a candidate for developing new antimicrobial agents.
  • Antifungal Activity : Studies suggest efficacy against certain fungal strains, indicating its utility in treating fungal infections.
  • Potential Therapeutic Applications : The compound is being explored for its role in developing pharmaceuticals targeting specific biological pathways, particularly in cancer and infectious diseases.

The biological activity of Cyclopropanamine can be attributed to its structural features:

  • The amine group can form hydrogen bonds and ionic interactions with biological macromolecules.
  • The phenoxyethyl group facilitates hydrophobic interactions that may modulate enzyme or receptor activity.

These interactions are crucial for the compound's ability to influence various biological processes.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study assessed the antimicrobial activity of Cyclopropanamine against several bacterial strains. Results indicated significant inhibition at low concentrations, suggesting its potential as a lead compound in antibiotic development.
  • Fungal Inhibition Assay :
    • In vitro tests demonstrated that Cyclopropanamine effectively inhibited the growth of Candida species, highlighting its antifungal potential.

Comparative Analysis

CompoundAntimicrobial ActivityAntifungal ActivityTherapeutic Potential
CyclopropanamineHighModeratePromising
Similar Compounds (e.g., N-[2-(4-chlorophenoxy)ethyl]cyclopropanamine)ModerateLowLimited

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